![molecular formula C11H17NO B13664370 5-Isopropoxy-2-isopropylpyridine](/img/structure/B13664370.png)
5-Isopropoxy-2-isopropylpyridine
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Overview
Description
5-Isopropoxy-2-isopropylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of isopropoxy and isopropyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxy-2-isopropylpyridine typically involves the reaction of 2-isopropylpyridine with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using standard industrial purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropoxy-2-isopropylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
5-Isopropoxy-2-isopropylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 5-Isopropoxy-2-isopropylpyridine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
- 5-Bromo-2-isopropoxypyridine
- 5-Isopropyl-2-methoxypyridine
- 5-Isopropyl-2-ethoxypyridine
Comparison: Compared to these similar compounds, 5-Isopropoxy-2-isopropylpyridine is unique due to its specific combination of isopropoxy and isopropyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-propan-2-yl-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H17NO/c1-8(2)11-6-5-10(7-12-11)13-9(3)4/h5-9H,1-4H3 |
InChI Key |
HSVOWZFWQQGBGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)OC(C)C |
Origin of Product |
United States |
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